Cas no 920985-54-2 (Quinoline, 1-[(4-chlorophenyl)sulfonyl]decahydro-2-methyl-)
920985-54-2 structure
Product Name:Quinoline, 1-[(4-chlorophenyl)sulfonyl]decahydro-2-methyl-
CAS No:920985-54-2
MF:C16H22ClNO2S
MW:327.869382381439
CID:745976
PubChem ID:44429704
Update Time:2025-04-19
Quinoline, 1-[(4-chlorophenyl)sulfonyl]decahydro-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-chlorophenyl)sulfonyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Quinoline, 1-[(4-chlorophenyl)sulfonyl]decahydro-2-methyl-
- 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline
- 920985-54-2
- CHEMBL234339
- BDBM50476435
- DTXSID00659052
-
- Inchi: 1S/C16H22ClNO2S/c1-12-6-7-13-4-2-3-5-16(13)18(12)21(19,20)15-10-8-14(17)9-11-15/h8-13,16H,2-7H2,1H3
- InChI Key: YXBCRJFFPSUINZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1C(C)CCC2CCCCC12)(=O)=O
Computed Properties
- Exact Mass: 327.1059778g/mol
- Monoisotopic Mass: 327.1059778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 45.8Ų
Quinoline, 1-[(4-chlorophenyl)sulfonyl]decahydro-2-methyl- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jason Wan Lab Chip, 2020,20, 4528-4538
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